N-(3-chloro-4-methoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a pyrazine ring substituted with a 3,5-dimethylphenyl group and a sulfanyl linkage.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-8-14(2)10-16(9-13)25-7-6-23-20(21(25)27)29-12-19(26)24-15-4-5-18(28-3)17(22)11-15/h4-11H,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUPMHDDYUVMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the 3-chloro-4-methoxyaniline, which is then reacted with various reagents to form the final product. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity. Industrial production methods may involve scaling up these reactions and optimizing the conditions for large-scale synthesis.
Chemical Reactions Analysis
N-(3-chloro-4-methoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles or electrophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a common acetamide backbone with analogs 13a and 13b (), but differs in key structural aspects:
- Core Heterocycle: The pyrazine ring (3-oxo-3,4-dihydropyrazin-2-yl) in the target contrasts with the hydrazinylidene-cyanoacetamide core in 13a/b. This difference may alter hydrogen-bonding capacity and conformational flexibility.
- The 3,5-dimethylphenyl substituent on the pyrazine ring adds steric bulk, which could influence binding interactions in biological systems.
Physicochemical Properties
Table 1 compares key properties of the target compound with 13a and 13b :
- Melting Points : The high melting points of 13a/b (274–288°C) suggest strong intermolecular interactions (e.g., hydrogen bonding via NH and C=O groups). The target compound’s melting point may be similarly elevated due to its polar substituents.
- Spectral Data: The absence of a cyano group (C≡N) in the target differentiates its IR profile from 13a/b, but the C=O stretch (~1660 cm⁻¹) aligns with conserved acetamide functionality.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a chloro and methoxy substituent on the aromatic ring, along with a sulfanyl group linked to a dihydropyrazin moiety. The molecular formula is , and its IUPAC name reflects its complex arrangement of functional groups.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of dihydropyrazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: A study demonstrated that derivatives with similar structures inhibited the growth of breast cancer cells in vitro, with IC50 values in the low micromolar range. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary assays indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
Research Findings: In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The proposed mechanism involves disruption of bacterial cell wall synthesis.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction: It could bind to cellular receptors that regulate apoptosis and cell proliferation.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may lead to oxidative stress in target cells, contributing to cell death.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
